4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfamoyl group, a cyanocyclobutyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of butan-2-amine with sulfamoyl chloride under basic conditions to form the butan-2-ylsulfamoyl intermediate.
Cyclobutylation: The next step involves the introduction of the cyanocyclobutyl group. This can be achieved through a nucleophilic substitution reaction using a suitable cyanocyclobutyl halide.
Benzamide Formation: The final step involves the coupling of the sulfamoyl intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or cyanocyclobutyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes, such as cytosolic phospholipase A2α, which is involved in inflammatory pathways.
Biological Research: It is used in studies related to cell signaling and metabolic pathways due to its ability to interact with specific molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of cytosolic phospholipase A2α, the compound binds to the enzyme’s active site, preventing the hydrolysis of phospholipids and subsequent production of inflammatory mediators . This inhibition can modulate inflammatory responses and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoylbenzoic acid core structure and have similar inhibitory effects on enzymes like cytosolic phospholipase A2α.
N-cyanocyclobutylbenzamides: Compounds with similar cyanocyclobutyl and benzamide groups, which may exhibit comparable biological activities.
Uniqueness
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-(1-cyanocyclobutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-12(2)19-23(21,22)14-7-5-13(6-8-14)15(20)18-16(11-17)9-4-10-16/h5-8,12,19H,3-4,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJAAYVDYSFIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.